
1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, 1-(2-furoyl)piperazine bearing benzamides have been synthesized and evaluated for enzyme inhibition . Also, 1-(2-fluorophenyl)pyrazoles have been synthesized by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as activated dipolarophile .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS . Also, the single crystal structure of related compounds has been gauged by X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, 1-(2-furoyl)piperazine bearing benzamides have been refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire target compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For example, the sydnones as reaction intermediates were characterized by single crystal X-ray diffraction analysis showing interesting features such as halogen bonding .Scientific Research Applications
Synthesis of Antimicrobial Agents
Researchers have explored the synthesis of trifluoromethyl-containing pyrazolinyl sulfones, demonstrating their antimicrobial potential against various microorganisms. A notable method involves the cyclocondensation reaction of specific alkenones with p-tosylhydrazine, leading to the formation of pyrazolinyl p-tolyl sulfones. These compounds, particularly those with a 4-fluorophenyl substituent, have shown promising antimicrobial activity, highlighting the utility of fluorophenyl-pyrazole derivatives in developing new antimicrobial agents (Bonacorso et al., 2006).
Medicinal Chemistry
In medicinal chemistry, the compound has been used to facilitate the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A study showcases the development of a parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, demonstrating its relevance in drug discovery and development processes (Tucker, Chenard, & Young, 2015).
Catalyst Development
The synthesis of novel ionic liquids, such as 1-sulfopyridinium chloride, has been reported, where the target compound acts as an efficient catalyst. This innovation is particularly effective in the Knoevenagel–Michael reaction, showcasing its application in enhancing chemical reactions for the synthesis of complex molecules (Moosavi-Zare et al., 2013).
Material Science Applications
Further research indicates the use of fluorophenyl-pyrazole derivatives in the synthesis of novel materials. For instance, fluorinated polyamides containing pyridine and sulfone moieties have been developed, demonstrating high solubility, thermal stability, and desirable mechanical properties, making them suitable for advanced material applications (Liu et al., 2013).
Mechanism of Action
The mechanism of action of related compounds has been studied. For instance, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) has been identified as a novel inhibitor of equilibrative nucleoside transporters (ENTs), which is more selective to ENT2 than to ENT1 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-fluorophenyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O2S/c10-16(14,15)7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNUGOLKMWWBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





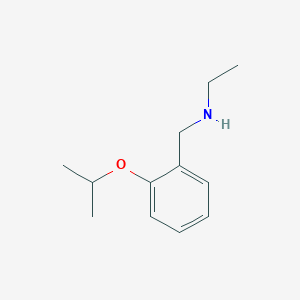
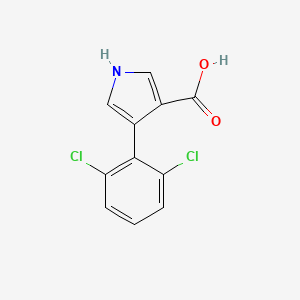
![1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-3-carboxylic acid](/img/structure/B1462561.png)

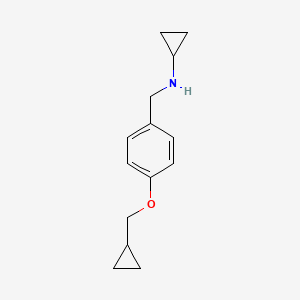
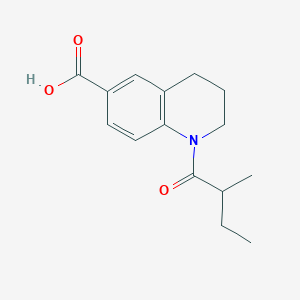

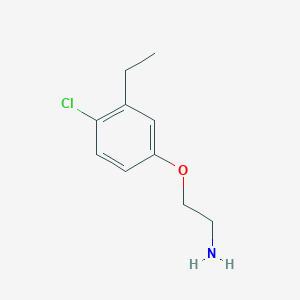

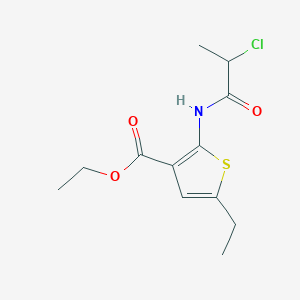

![N-(3-methoxypropyl)tricyclo[5.2.1.02,]decan-8-amine](/img/structure/B1462575.png)